

4-Hydroxy-3,5-dimethylbenzoic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3,5-dimethylbenzoic acid

Cat. No.: B041392

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Applications of **4-Hydroxy-3,5-dimethylbenzoic Acid**

Abstract

4-Hydroxy-3,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its unique structural features—a hydroxyl group, a carboxylic acid moiety, and two methyl groups on a benzene ring—confer specific chemical reactivity and make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role in the synthesis of potent therapeutic agents.

Part 1: Core Molecular Structure and Physicochemical Profile

4-Hydroxy-3,5-dimethylbenzoic acid, also known as 3,5-dimethyl-4-hydroxybenzoic acid, is a well-defined organic compound with a distinct molecular architecture that dictates its chemical behavior.

Chemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers, which ensure unambiguous communication in research and development.

- IUPAC Name: **4-hydroxy-3,5-dimethylbenzoic acid**[\[1\]](#)
- CAS Number: 4919-37-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₉H₁₀O₃[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Synonyms: 3,5-Dimethyl-4-hydroxybenzoic acid, 2,6-Dimethyl-4-carboxyphenol[\[1\]](#)

Below is a diagram representing the 2D chemical structure of the molecule.

Caption: 2D structure of **4-Hydroxy-3,5-dimethylbenzoic acid**.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental protocols, including synthesis, purification, and formulation.

Property	Value	Source
Molecular Weight	166.17 g/mol	[1]
Appearance	Off-white to light pink or beige crystalline powder	[2] [7]
Melting Point	221.0-227.0 °C	[7]
Solubility	Soluble in methanol	[2]
XLogP3	2.1	[8]
InChIKey	OMNHTTWQSSUZHO-UHFFFAOYSA-N	[1] [3] [4] [5]
SMILES	CC1=CC(=CC(=C1O)C)C(=O)O	[1] [5] [9]

Part 2: Synthesis and Purification

The synthesis of **4-Hydroxy-3,5-dimethylbenzoic acid** is a fundamental process for obtaining this valuable intermediate. One of the most common and reliable methods involves the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile. This transformation can be achieved under either acidic or basic conditions.[\[10\]](#) The basic hydrolysis route is often preferred due to high yields and simpler product isolation.

Caption: Workflow for the synthesis via basic hydrolysis.

Experimental Protocol: Basic Hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile

This protocol details the procedure for synthesizing **4-hydroxy-3,5-dimethylbenzoic acid**.[\[10\]](#)

Materials:

- 4-hydroxy-3,5-dimethylbenzonitrile
- Sodium Hydroxide (NaOH)
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Buchner funnel and vacuum flask
- pH paper or meter

Procedure:

- Reaction Setup: In a round-bottom flask, prepare a 10-20% (w/v) aqueous solution of sodium hydroxide. Add the 4-hydroxy-3,5-dimethylbenzonitrile to the NaOH solution with magnetic stirring.
- Hydrolysis: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
- Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This typically takes several hours.
- Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
- Precipitation: Carefully acidify the solution by adding concentrated HCl dropwise while stirring. Monitor the pH, continuing to add acid until the pH is approximately 2-3. The target product, **4-hydroxy-3,5-dimethylbenzoic acid**, will precipitate as a solid.
- Isolation: To ensure complete precipitation, cool the mixture in an ice bath for 30 minutes.
- Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with cold deionized water to remove residual salts.
- Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Part 3: Spectroscopic and Analytical Characterization

Post-synthesis, it is imperative to verify the identity, purity, and structure of the compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming the presence of key functional groups and the overall atomic arrangement.

Technique	Expected Signature Features	Source
¹ H NMR	Signals corresponding to aromatic protons, methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups.	[11]
IR Spectroscopy	Characteristic absorption bands for O-H stretching (from both phenol and carboxylic acid), C=O stretching (from the carboxylic acid), and C-H stretching (from methyl and aromatic groups).	[1][4]
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight (166.17 m/z).	[12]

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized **4-hydroxy-3,5-dimethylbenzoic acid**.[3]

Caption: Standard workflow for HPLC-based purity analysis.

Methodology:

- Column: Newcrom R1 reverse-phase (RP) column or equivalent.[3]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass-Spec compatibility.[3]
- Detection: UV detector set to an appropriate wavelength for the analyte.
- Procedure:

- Prepare a standard solution of known concentration and a solution of the synthesized sample in the mobile phase or a suitable solvent like methanol.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention time.
- Inject the sample solution.
- Analyze the resulting chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all peaks. A successful synthesis should yield a purity of >98%.

Part 4: Applications in Drug Development and Chemical Synthesis

4-Hydroxy-3,5-dimethylbenzoic acid is not an end product in itself but rather a versatile intermediate. Its structural motifs are frequently incorporated into more complex molecules designed for specific biological or industrial functions.

- TTR Amyloidogenesis Inhibitors: The compound is widely used as a key reagent in the synthesis of potent inhibitors of transthyretin (TTR) amyloidogenesis.[\[2\]](#)[\[7\]](#) TTR is a protein implicated in certain types of amyloidosis, and molecules derived from this benzoic acid scaffold can stabilize the protein, preventing the formation of pathogenic amyloid fibrils. This is a critical area of research for treating conditions like familial amyloid polyneuropathy.
- Agrochemicals and Dyestuffs: It serves as an important intermediate in the production of various agrochemicals and dyes, where the specific substitution pattern on the aromatic ring is leveraged to achieve desired properties.[\[2\]](#)
- Mexiletine Derivatives: The molecule is also utilized in the preparation of derivatives of mexiletine, an antiarrhythmic drug.[\[2\]](#)

Conclusion

4-Hydroxy-3,5-dimethylbenzoic acid is a foundational chemical entity whose molecular structure is intrinsically linked to its utility. A thorough understanding of its properties, synthesis,

and characterization is essential for its effective application in research and development. From its role in creating novel therapeutics for amyloid diseases to its use in industrial chemistry, this compound continues to be a subject of significant scientific and commercial interest. The protocols and data presented in this guide offer a robust framework for professionals working with this versatile molecule.

References

- PubChem. (n.d.). **4-Hydroxy-3,5-dimethylbenzoic acid**. National Center for Biotechnology Information.
- PubChemLite. (n.d.). **4-hydroxy-3,5-dimethylbenzoic acid (C9H10O3)**.
- SIELC Technologies. (2018). **4-Hydroxy-3,5-dimethylbenzoic acid**.
- NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxybenzoic acid hydrazide. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 4-hydroxy-3,5-dimethylbenzoate. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3,5-dimethylbenzoic acid | 4919-37-3 [chemicalbook.com]
- 3. 4-Hydroxy-3,5-dimethylbenzoic acid | SIELC Technologies [sielc.com]
- 4. Benzoic acid, 4-hydroxy-3,5-dimethyl- [webbook.nist.gov]
- 5. PubChemLite - 4-hydroxy-3,5-dimethylbenzoic acid (C9H10O3) [pubchemlite.lcsb.uni.lu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Hydroxy-3,5-dimethylbenzoic acid, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 8. Methyl 4-hydroxy-3,5-dimethylbenzoate | C10H12O3 | CID 12389264 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-3,5-dimethylbenzoic Acid | LGC Standards [lgcstandards.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Hydroxy-3,5-dimethylbenzoic acid(4919-37-3) 1H NMR [m.chemicalbook.com]
- 12. 4-Hydroxy-3,5-dimethylbenzoic acid(4919-37-3) MS [m.chemicalbook.com]
- To cite this document: BenchChem. [4-Hydroxy-3,5-dimethylbenzoic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041392#4-hydroxy-3-5-dimethylbenzoic-acid-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com